

Spectroscopic Analysis of 2,4-Dimethyl-2-Pentene: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethyl-2-pentene

Cat. No.: B165557

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This guide provides a comprehensive overview of the spectroscopic data for **2,4-dimethyl-2-pentene**, a branched alkene of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for this compound.

Data Presentation

The spectroscopic data for **2,4-dimethyl-2-pentene** are summarized in the tables below, offering a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.1	Singlet	1H	=C-H
~2.2	Septet	1H	-CH(CH ₃) ₂
~1.7	Singlet	6H	=C(CH ₃) ₂
~1.0	Doublet	6H	-CH(CH ₃) ₂

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Carbon Type
~133	Quaternary (=C(CH ₃) ₂)
~124	Tertiary (=CH-)
~31	Tertiary (-CH(CH ₃) ₂)
~26	Primary (=C(CH ₃) ₂)
~22	Primary (-CH(CH ₃) ₂)

Infrared (IR) Spectroscopy[2][3]

Frequency (cm ⁻¹)	Intensity	Vibration Type
~3050	Medium	=C-H Stretch
2960-2870	Strong	C-H Stretch (sp ³)
~1670	Medium	C=C Stretch
~1465	Medium	C-H Bend (CH ₃)
~1380, ~1365	Medium	C-H Bend (gem-dimethyl)
~815	Strong	=C-H Bend (out-of-plane)

Mass Spectrometry (MS)[4][5]

m/z Ratio	Relative Intensity (%)	Assignment
98	~30	[M] ⁺ (Molecular Ion)
83	~100	[M - CH ₃] ⁺ (Base Peak)
57	~40	[C ₄ H ₉] ⁺
41	~60	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2,4-dimethyl-2-pentene**.

NMR Spectroscopy

1. Sample Preparation:

- Accurately weigh 10-20 mg of **2,4-dimethyl-2-pentene**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. A small plug of glass wool can be used in the pipette to filter out any particulate matter.
- Ensure the final solution height in the NMR tube is approximately 4-5 cm.

2. Data Acquisition (^1H and ^{13}C):

- The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
- The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity and resolution.
- For ^1H NMR, standard acquisition parameters are used, including a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.^[2]
- For ^{13}C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the low natural abundance of ^{13}C .
- The acquired Free Induction Decay (FID) is then processed using a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small drop of neat **2,4-dimethyl-2-pentene** directly onto the center of the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Acquire a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

- A dilute solution of **2,4-dimethyl-2-pentene** in a volatile solvent (e.g., dichloromethane or diethyl ether) is prepared.
- The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.
- The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

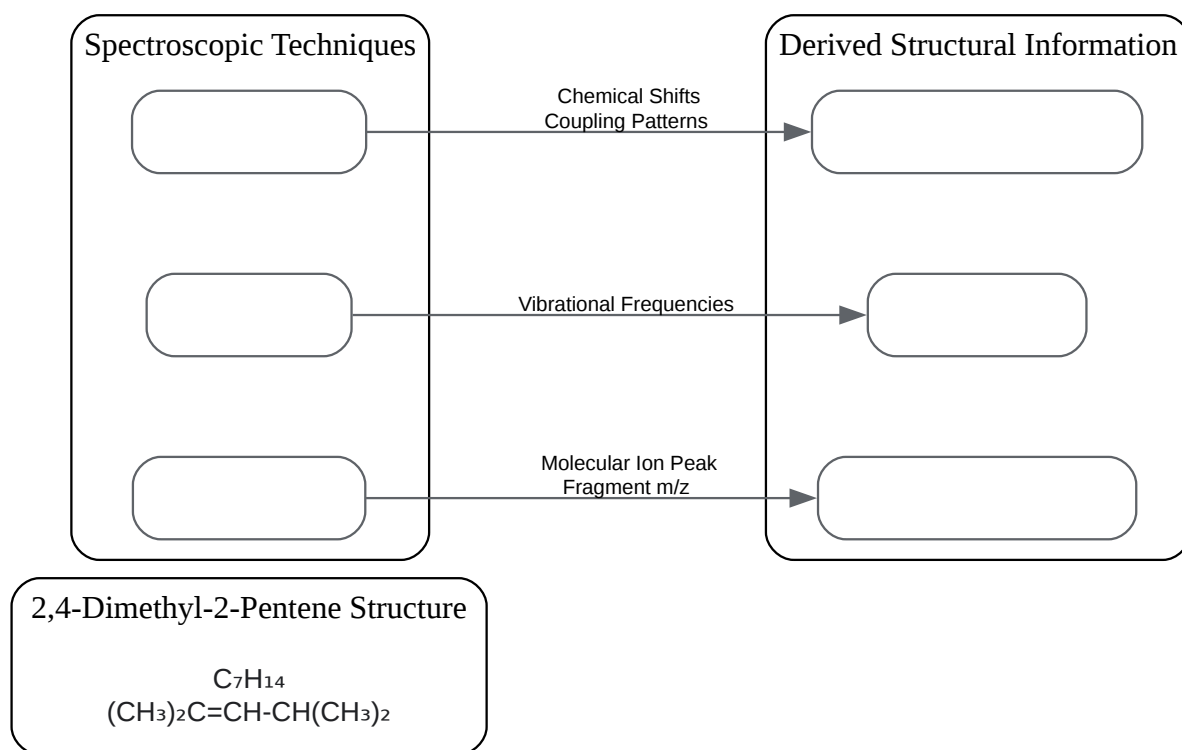
2. Ionization and Analysis:

- Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.
- The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

- The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
- The resulting mass spectrum is plotted as relative intensity versus m/z .

Visualization

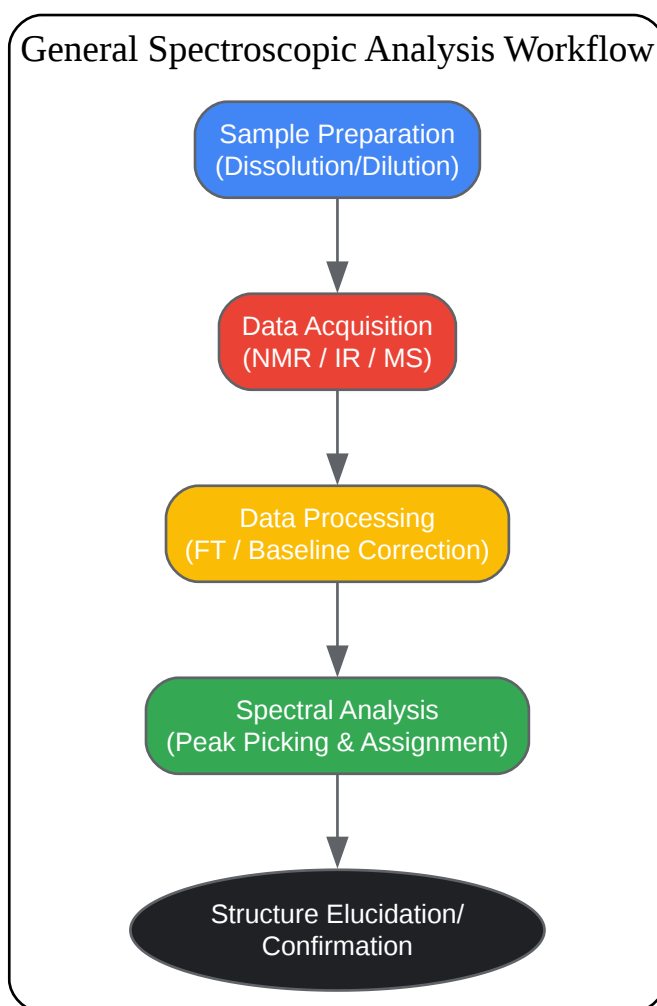
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **2,4-dimethyl-2-pentene**, as well as a general workflow for spectroscopic analysis.



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*Spectroscopic techniques and their corresponding structural insights for **2,4-dimethyl-2-pentene**.*

General Spectroscopic Analysis Workflow



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 2,4-DIMETHYL-2-PENTENE(625-65-0) ¹³C NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]

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